molecular formula C12H17NO2 B411740 N-(4-methoxyphenyl)-2-methylbutanamide

N-(4-methoxyphenyl)-2-methylbutanamide

Cat. No.: B411740
M. Wt: 207.27g/mol
InChI Key: WEEDBKYAROGPRB-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-methylbutanamide is a substituted amide characterized by a 4-methoxyphenyl group attached to a 2-methylbutanamide backbone. It is synthesized via conventional methods, such as the reaction of 4-methoxybenzaldehyde derivatives with 2-methylbutanamide precursors to form Schiff base intermediates, which are subsequently reduced or modified . This compound serves as a key intermediate in the synthesis of heterocyclic derivatives, including oxazolones and acrylamide polymers, which have applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methylbutanamide

InChI

InChI=1S/C12H17NO2/c1-4-9(2)12(14)13-10-5-7-11(15-3)8-6-10/h5-9H,4H2,1-3H3,(H,13,14)

InChI Key

WEEDBKYAROGPRB-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)OC

Canonical SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Pharmacological Activity

The biological activity of substituted amides is highly dependent on the nature and position of substituents. Below is a comparative analysis of N-(4-methoxyphenyl)-2-methylbutanamide and its analogs:

Table 1: Structural and Pharmacological Comparison of Selected Amides
Compound Name Molecular Formula Key Substituents Pharmacological Activity Source
This compound C₁₂H₁₇NO₂ 4-methoxyphenyl, 2-methyl Precursor for Schiff bases
N-(4-Methoxyphenyl)pentanamide C₁₂H₁₇NO₂ 4-methoxyphenyl, pentanamide Anthelmintic (IC₅₀ comparable to albendazole), low toxicity
N-(4-Butylphenyl)-2-methylbutanamide C₁₅H₂₃NO 4-butylphenyl, 2-methyl No reported activity
4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide C₂₁H₂₇NO₃ 3-methoxyphenyl, 4-tert-butylphenoxy Structural analog with uncharacterized activity
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide C₁₉H₂₁NO₅ 4-methoxyphenyl, dihydroxyphenylethyl Anti-inflammatory (IC₅₀ <17.21 µM)
Key Observations:

Alkyl Chain Length : Increasing the alkyl chain (e.g., pentanamide vs. butanamide) enhances anthelmintic efficacy while reducing toxicity, as seen in N-(4-methoxyphenyl)pentanamide .

Substituent Position : Anti-inflammatory activity is amplified in compounds with hydroxylated phenyl groups (e.g., compound 10 in ) compared to methoxy-substituted analogs .

Anionic/Cationic Modifications : Piperazinium salts with 4-methoxyphenyl groups () exhibit distinct hydrogen-bonding networks due to substituent orientation (dihedral angles: 62.3°–68.4°), influencing solubility and bioavailability .

Toxicity and Drug-Likeness

  • N-(4-Methoxyphenyl)pentanamide exhibits lower toxicity than albendazole, a standard anthelmintic drug, with favorable pharmacokinetic profiles predicted via in silico models .
  • Structural analogs with bulky substituents (e.g., tert-butylphenoxy in ) may improve metabolic stability but require empirical validation .

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